molecular formula C27H23NO3 B1622482 Benzosalicylanilide gamma-phenylbutyrate CAS No. 96179-45-2

Benzosalicylanilide gamma-phenylbutyrate

Cat. No.: B1622482
CAS No.: 96179-45-2
M. Wt: 409.5 g/mol
InChI Key: GNYYFMKZROHXTE-UHFFFAOYSA-N
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Description

Benzosalicylanilide gamma-phenylbutyrate is a complex organic compound with the molecular formula C27H23NO3 and a molecular weight of 409.5 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a phenylcarbamoyl group and a phenylbutanoate ester. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzosalicylanilide gamma-phenylbutyrate typically involves multi-step organic reactions. One common method includes the formation of the naphthalene ring system followed by the introduction of the phenylcarbamoyl group through a carbamoylation reaction. The final step involves esterification with 4-phenylbutanoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzosalicylanilide gamma-phenylbutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzosalicylanilide gamma-phenylbutyrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzosalicylanilide gamma-phenylbutyrate involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring system may also play a role in binding to hydrophobic pockets within biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzosalicylanilide gamma-phenylbutyrate: shares similarities with other naphthalene derivatives and phenylcarbamoyl compounds.

    Naphthalene-2-carboxamide: Another compound with a naphthalene ring and a carbamoyl group.

    Phenylbutanoic acid derivatives: Compounds with similar ester functional groups.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

96179-45-2

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

[3-(phenylcarbamoyl)naphthalen-2-yl] 4-phenylbutanoate

InChI

InChI=1S/C27H23NO3/c29-26(17-9-12-20-10-3-1-4-11-20)31-25-19-22-14-8-7-13-21(22)18-24(25)27(30)28-23-15-5-2-6-16-23/h1-8,10-11,13-16,18-19H,9,12,17H2,(H,28,30)

InChI Key

GNYYFMKZROHXTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4

Origin of Product

United States

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